3-(4-chlorophenyl)-1-{3-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl}urea
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Overview
Description
3-(4-chlorophenyl)-1-{3-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl}urea is a complex organic compound that features a chlorophenyl group, a methoxyphenyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-{3-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl}urea typically involves the reaction of 4-chlorophenyl isocyanate with 3-[(1E)-2-(4-methoxyphenyl)ethenyl]aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like dichloromethane or toluene are commonly used, and the reaction mixture is often heated to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-{3-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
3-(4-chlorophenyl)-1-{3-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-{3-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl}urea involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-phenylurea: Lacks the methoxyphenyl group, which may affect its reactivity and applications.
3-(4-methoxyphenyl)-1-phenylurea:
Uniqueness
The presence of both the chlorophenyl and methoxyphenyl groups in 3-(4-chlorophenyl)-1-{3-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl}urea imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19ClN2O2 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[3-[(E)-2-(4-methoxyphenyl)ethenyl]phenyl]urea |
InChI |
InChI=1S/C22H19ClN2O2/c1-27-21-13-7-16(8-14-21)5-6-17-3-2-4-20(15-17)25-22(26)24-19-11-9-18(23)10-12-19/h2-15H,1H3,(H2,24,25,26)/b6-5+ |
InChI Key |
VGWVPSZVSVONQT-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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